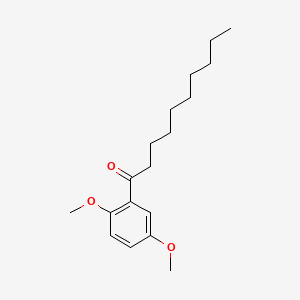

Decanophenone, 2',5'-dimethoxy-

Description

Historical Context and Evolution within Phenone Chemistry

The story of Decanophenone (B1668281), 2',5'-dimethoxy- is intrinsically linked to the broader history of phenones and their parent compounds, phenols. The journey began in 1834 when Friedlieb Ferdinand Runge first extracted phenol (B47542) from coal tar. wikipedia.org This discovery laid the groundwork for the exploration of a vast class of aromatic compounds. The term "phenol" itself was coined in 1843 by the French chemist Charles Gerhardt. wikipedia.org

The synthesis of phenones, which are ketones featuring an aromatic ring, was significantly advanced by the development of the Friedel-Crafts acylation in 1877. sigmaaldrich.comalfa-chemistry.com This reaction, which involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, became a cornerstone of organic synthesis and the primary method for preparing aromatic ketones. sigmaaldrich.comorganic-chemistry.org The ability to attach acyl groups to aromatic rings opened up a vast field of chemical exploration, leading to the synthesis of a wide array of substituted phenones for various applications. sigmaaldrich.com

The evolution of synthetic methods continued with the development of techniques for creating highly substituted phenols and benzenes, allowing for precise control over the placement of various functional groups on the aromatic ring. nih.govoregonstate.edu This level of control is crucial for tailoring the properties of molecules like Decanophenone, 2',5'-dimethoxy- for specific research applications. While the specific historical discovery of Decanophenone, 2',5'-dimethoxy- is not widely documented, its existence is a direct result of the foundational discoveries in phenol chemistry and the subsequent advancements in synthetic organic chemistry.

Structural Characteristics and Chemical Classifications Relevant to Research

Decanophenone, 2',5'-dimethoxy- is an aromatic ketone with a chemical structure that includes a phenyl ring substituted with a decanoyl group and two methoxy (B1213986) groups at the 2' and 5' positions. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The carbonyl group of the decanoyl chain is conjugated with the aromatic ring, which influences the electron distribution across the molecule and its reactivity. studyraid.com

The presence of the two electron-donating methoxy groups on the benzene (B151609) ring increases the electron density of the ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted acetophenone. studyraid.com The long aliphatic decanoyl chain, on the other hand, contributes to the molecule's lipophilicity.

From a classification standpoint, Decanophenone, 2',5'-dimethoxy- falls into the category of substituted phenones. More specifically, it is a dimethoxy-substituted long-chain aromatic ketone. The study of long-chain ketones is an active area of research, with investigations into their structure, melting properties, and synthesis. researchgate.netnih.govrsc.org

Table 1: Chemical and Physical Properties of Decanophenone, 2',5'-dimethoxy-

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈O₃ |

| Molecular Weight | 292.41 g/mol |

| Class | Aromatic Ketone, Phenone |

| Functional Groups | Ketone, Ether (dimethoxy), Aromatic Ring |

Note: Some properties are calculated based on the chemical structure as experimental data for this specific compound is limited in publicly available literature.

Overview of Existing Academic Research and Identified Knowledge Gaps

Academic research directly focused on Decanophenone, 2',5'-dimethoxy- is sparse. However, extensive research exists on the broader classes of compounds to which it belongs, namely substituted phenones and long-chain ketones.

Research on substituted acetophenones, which share the core phenone structure, has explored how different substituents on the aromatic ring influence the molecule's electronic and steric properties. ijsret.comrasayanjournal.co.in These studies are crucial for understanding how the dimethoxy substitution in Decanophenone, 2',5'-dimethoxy- might affect its chemical behavior. For instance, electron-withdrawing groups have been shown to enhance electrophilicity, a principle that can be applied to predict the reactivity of phenones with various substituents. rasayanjournal.co.in

The synthesis of long-chain ketones is another relevant area of study. researchgate.netnih.gov Researchers have developed methods for the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes, which are important structural motifs in bioactive compounds. researchgate.netnih.gov These synthetic strategies could potentially be adapted for the efficient production of Decanophenone, 2',5'-dimethoxy- and its derivatives.

A significant knowledge gap exists regarding the specific biological activities and potential applications of Decanophenone, 2',5'-dimethoxy-. While substituted phenones, in general, are known to be precursors in the synthesis of pharmaceuticals and other bioactive molecules, the specific properties of this compound remain largely unexplored. researchgate.net Future research could focus on the synthesis of Decanophenone, 2',5'-dimethoxy- and subsequent screening for various biological activities. Furthermore, detailed spectroscopic and crystallographic analysis would provide valuable insights into its precise three-dimensional structure and intermolecular interactions.

Structure

3D Structure

Properties

CAS No. |

49710-91-0 |

|---|---|

Molecular Formula |

C18H28O3 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)decan-1-one |

InChI |

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-17(19)16-14-15(20-2)12-13-18(16)21-3/h12-14H,4-11H2,1-3H3 |

InChI Key |

WLCQFJVNKAFPHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Decanophenone, 2 ,5 Dimethoxy

Regioselective Synthesis of 2',5'-Dimethoxy-Substituted Aromatic Systems

The regioselective synthesis of aromatic systems, particularly those with a 2',5'-dimethoxy substitution pattern, is crucial for the construction of the decanophenone (B1668281) core and related structures.

Key Precursors and Reaction Pathways for Phenone Core Formation

The formation of the phenone core in 2',5'-dimethoxy-substituted aromatic systems often begins with precursors that facilitate the introduction of the desired functional groups in a controlled manner. A common precursor is 1,4-dimethoxybenzene (B90301). The synthesis of related structures, such as 2,5-dimethoxybenzaldehyde, can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde (B43269) in the presence of a cobalt catalyst formed in situ from a ligand and a cobalt salt. patsnap.com

Another key precursor is 2,5-dimethoxyphenol, which can be synthesized from various starting materials. researchgate.net For instance, the brown rot fungus Gloeophyllum trabeum has been shown to produce 2,5-dimethoxy-1,4-benzenediol (DMH) de novo. nih.gov Chemical synthesis of 2,5-dimethoxy-1,4-benzoquinone (B1209882) can be achieved by reacting hydroquinone (B1673460) with sodium hydroxide (B78521) and lead dioxide in methanol, followed by reduction to the hydroquinone form. nih.gov

The formation of the ketone functionality can be accomplished through various methods, including Friedel-Crafts acylation of a dimethoxy-substituted aromatic ring with an appropriate acyl halide or anhydride (B1165640).

Strategies for Introducing and Modifying Alkoxy Moieties

The introduction and modification of alkoxy groups, specifically methoxy (B1213986) groups, on the aromatic ring are critical steps. One method involves the use of dimethyl carbonate in the presence of a catalyst like tetrabutylammonium (B224687) bromide to achieve etherification. google.com For example, 2,6-dimethoxyphenol (B48157) can be synthesized from pyrogallic acid and dimethyl carbonate using a microreactor setup, yielding high purity and continuous production capabilities. google.com

Modification of existing alkoxy groups or the introduction of new ones can also be achieved through various synthetic transformations. These strategies are essential for creating a library of analogs for further studies.

Stereoselective Approaches in Decanophenone Chemistry

Stereoselectivity is a critical aspect when synthesizing chiral molecules derived from decanophenone. This section focuses on methods to control the stereochemistry at the carbonyl group and adjacent positions.

Asymmetric Reduction Techniques for Aralkyl Ketones (e.g., 2',5'-Dimethoxypropiophenone)

The asymmetric reduction of prochiral aralkyl ketones is a fundamental method for producing optically active secondary alcohols. Various chiral reducing agents and catalysts have been developed for this purpose. For instance, chiral alkoxy-amine-borane complexes have been used for the asymmetric reduction of aromatic ketones, yielding secondary alcohols with moderate enantiomeric excess. rsc.org Another approach involves the use of LiAlH4 modified with a chiral biphenol, which has shown excellent enantioselection in the reduction of a variety of prochiral ketones. rsc.org

Ruthenium complexes of chiral phosphinooxazolines have been effective catalysts for the transfer hydrogenation of alkyl aryl ketones, achieving high turnover numbers and enantiomeric excesses up to 94%. researchgate.net Similarly, chiral iridium catalytic systems have been employed in the asymmetric transfer hydrogenation of aromatic ketones, providing optically active alcohols in high yields and excellent enantioselectivities. researchgate.net

Chiral Auxiliary and Catalyst-Mediated Transformations

Chiral auxiliaries provide a powerful strategy for introducing stereocenters. ethz.ch The auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed.

Catalyst-mediated transformations offer an alternative and often more efficient approach. For example, the catalytic enantioselective addition of amines to ketenes has been developed. researchgate.net In the context of ketone alkylation, chiral iridium catalysts have been used for the α-alkylation of 2-acylimidazoles. nih.gov Furthermore, a combination of a ruthenium photoredox catalyst and a rhodium-Lewis acid catalyst has been reported for the α-amination and α-alkylation of ketones. nih.gov Nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has also been achieved using a unique bimetallic ligand, generating chiral ketones with α-quaternary carbon stereocenters. nih.gov

Derivatization Strategies for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. nih.gov For decanophenone and its analogs, derivatization can involve modifications at various positions to probe the structural requirements for a particular biological effect.

Chemical derivatization strategies can include:

Modification of the Alkoxy Groups: Converting the methoxy groups to other alkoxy groups or to hydroxyl groups can explore the role of these substituents in binding to a biological target.

Alteration of the Acyl Chain: The length and branching of the decanoyl chain can be varied to investigate the impact of lipophilicity and steric bulk.

Substitution on the Aromatic Ring: Introducing additional substituents on the aromatic ring can provide insights into the electronic and steric requirements of the binding site.

A review of the structure-activity relationships of 3-phenylcoumarin-based compounds, for example, highlights how modifications to the aromatic rings and functional groups can dramatically alter inhibitory activity against enzymes like monoamine oxidase B. frontiersin.org Similarly, studies on other heterocyclic compounds demonstrate that the position and nature of substituents are closely linked to their biological activity. nih.gov These principles can be applied to the derivatization of decanophenone, 2',5'-dimethoxy- to develop a comprehensive understanding of its structure-activity profile.

Biological Activities and Pharmacological Investigations of Decanophenone, 2 ,5 Dimethoxy and Analogues

In Vitro and In Vivo Assessment of Antimicrobial Properties

There is currently no specific information available in the scientific literature regarding the in vitro or in vivo antimicrobial properties of Decanophenone (B1668281), 2',5'-dimethoxy-.

Research data on the antibacterial spectrum and efficacy of Decanophenone, 2',5'-dimethoxy- are not available. While studies have been conducted on other classes of compounds, such as tetrahydronaphthalene-benzimidazole derivatives and N-2,5-dimethylphenylthioureido acid derivatives which show some activity against bacteria like Staphylococcus aureus and Enterococcus faecalis nih.govnih.gov, these are structurally distinct, and their results cannot be extrapolated to Decanophenone, 2',5'-dimethoxy-.

Specific studies detailing the antifungal spectrum and efficacy of Decanophenone, 2',5'-dimethoxy- have not been identified. Research into the antifungal properties of structurally related long-chain ketones or aryl ketones has been conducted in other contexts. For example, studies on 1-aryl-3-phenethylamino-1-propanone hydrochlorides and related piperidinols have shown that some of these compounds exhibit antifungal activity against human and plant pathogens researchgate.net. Similarly, analogues of the marine natural product (E)-dysidazirine, which contains a long-chain carboxylate, have been evaluated for antifungal properties nih.gov. However, without direct experimental data, the antifungal potential of Decanophenone, 2',5'-dimethoxy- remains unknown.

Evaluation of Antioxidant Mechanisms and Radical Scavenging Capabilities

There is no direct experimental evidence available regarding the antioxidant mechanisms or radical scavenging capabilities of Decanophenone, 2',5'-dimethoxy-. However, the antioxidant properties of various phenolic compounds, including those with dimethoxy substitutions, have been investigated. For instance, derivatives of (E)-3-(3,4-dimethoxyphenyl)acrylic acid have been synthesized and tested for their antioxidant properties nih.gov. Other studies have explored the radical scavenging activity of phenyl-pyrazolone derivatives nih.gov. The presence of the dimethoxy-phenyl moiety suggests a potential for antioxidant activity, but this has not been experimentally verified for Decanophenone, 2',5'-dimethoxy-.

Receptor Pharmacology and Neurobiological Studies of 2,5-Dimethoxyaryl Ketones

While direct pharmacological studies on Decanophenone, 2',5'-dimethoxy- are absent from the literature, the 2,5-dimethoxyaryl moiety is a well-recognized pharmacophore, particularly in the context of serotonin (B10506) receptor ligands. Extensive research on 2,5-dimethoxyphenethylamines and 2,5-dimethoxyamphetamines provides significant insight into the structure-activity relationships (SAR) governed by this substitution pattern.

The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a cornerstone of several classic psychedelic compounds known to act as potent agonists at the serotonin 2A receptor (5-HT₂ₐR). nih.gov This structural feature is present in well-known psychoactive substances such as 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-iodoamphetamine (DOI). nih.gov The interaction of these molecules with the 5-HT₂ₐ receptor is believed to be central to their psychedelic effects. researchgate.net

Structure-activity relationship studies have demonstrated that the 2,5-dimethoxy motif is crucial for high-affinity binding and potent agonism at the 5-HT₂ₐ receptor. nih.gov Elimination of either the 2- or 5-methoxy group from related compounds like 2C-B and DOB resulted in a modest decrease in binding affinity and functional potency at both 5-HT₂ₐ and 5-HT₂C receptors in vitro. nih.gov The effect was more pronounced upon removal of the 2-methoxy group. nih.gov

Further modifications, particularly at the 4-position of the phenyl ring, significantly modulate the pharmacological profile. Small lipophilic substituents at the 4-position of the 2,5-dimethoxyphenethylamine core are often favorable for psychedelic activity, whereas bulky substituents tend to confer antagonist properties at 5-HT₂ receptors. researchgate.netresearchgate.net For example, extending the 4-alkoxy group in a series of 2,5-dimethoxyphenethylamines generally led to an increase in binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.org

Ligand binding and functional assays on analogues provide a quantitative understanding of the interaction between 2,5-dimethoxyaryl compounds and serotonin receptors. These studies reveal that many compounds in this class exhibit high affinity, often in the nanomolar to subnanomolar range, for the 5-HT₂ₐ receptor. nih.govdrugbank.com

For instance, a series of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines (2C-B) showed high affinity for the 5-HT₂ₐ receptor, with some compounds displaying subnanomolar binding affinities. drugbank.com Functional assays confirmed that these modifications could lead to highly potent and selective 5-HT₂ₐ agonists. nih.govdrugbank.com One N-(2-hydroxybenzyl) derivative emerged as a particularly potent agonist with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂ₐ receptor over the 5-HT₂C receptor. nih.govdrugbank.com

Similarly, studies on 4-substituted 2,5-dimethoxyphenyl isopropylamines demonstrated a significant correlation between their affinities for rat brain 5-HT₂ receptors and human 5-HT₂ₐ and 5-HT₂B receptors. frontiersin.org Functional assays revealed that most of these compounds acted as agonists at the human 5-HT₂B receptor. frontiersin.org A recently discovered compound, CYB210010, which is a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, exhibited high agonist potency at both 5-HT₂ₐ and 5-HT₂C receptors. nih.gov

The table below summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) for a selection of 2,5-dimethoxy-substituted phenethylamine (B48288) and amphetamine analogues at human serotonin receptors, illustrating the structure-activity relationships within this class.

| Compound | 5-HT₂ₐR Kᵢ (nM) | 5-HT₂ₐR EC₅₀ (nM) | 5-HT₂CR Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 2C-B | 4.6 | 14 | 22 | nih.gov |

| DOB | 0.59 | 1.5 | 5.8 | nih.gov |

| 25B-NBOH (1b) | 1.0 | 0.074 | 31 | nih.govdrugbank.com |

| 2C-O-27 (12) | 8.1 | - | - | frontiersin.org |

| 2C-BI-8 | - | 110 | - | researchgate.net |

| CYB210010 | - | 16 | 22 | nih.gov |

Enzymatic Metabolism and Biotransformation Pathways

The biotransformation of xenobiotics, including the chemical compound Decanophenone, 2',5'-dimethoxy-, is a critical process that determines its pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I and Phase II metabolic reactions, which work in concert to modify the compound's structure, facilitating its elimination from the body. usmlestrike.comfiveable.melongdom.org Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and promote excretion. usmlestrike.comfiveable.mewashington.edu

Cytochrome P450-Mediated Reactions (e.g., O-demethylation by CYP2D6)

Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for a wide range of oxidative, reductive, and hydrolytic reactions. longdom.orgnih.gov For aromatic compounds containing methoxy (B1213986) groups, such as Decanophenone, 2',5'-dimethoxy-, a primary and well-documented metabolic pathway is O-dealkylation, specifically O-demethylation. nih.gov

Research on structurally related compounds, particularly those containing a 2,5-dimethoxy substitution pattern, has highlighted the significant role of the CYP2D6 isoenzyme in this process. nih.gov Studies on various 2,5-dimethoxyamphetamine (B1679032) derivatives have shown that CYP2D6 is the principal enzyme responsible for their O-demethylation. nih.gov This suggests that Decanophenone, 2',5'-dimethoxy- would likely undergo a similar metabolic fate. The O-demethylation can occur at either the 2'- or 5'-position of the dimethoxyphenyl ring, leading to the formation of phenolic metabolites.

In addition to O-demethylation of the aromatic ring, the long alkyl chain (decanoyl group) of the molecule is also susceptible to CYP450-mediated oxidation. mdpi.com This typically involves hydroxylation at the terminal (ω) or penultimate (ω-1) carbon atom of the alkyl chain. philadelphia.edu.jo The rate and position of this hydroxylation can be influenced by the length of the alkyl chain. nih.gov Subsequent oxidation of the resulting alcohol can lead to the formation of a carboxylic acid derivative.

The primary Phase I metabolic reactions for Decanophenone, 2',5'-dimethoxy- are therefore predicted to be:

O-demethylation of the methoxy groups on the phenyl ring, primarily by CYP2D6.

Hydroxylation of the decanoyl chain at various positions, mediated by other CYP450 isoforms.

Table 1: Predicted Cytochrome P450-Mediated Phase I Reactions of Decanophenone, 2',5'-dimethoxy-

| Reaction Type | Enzyme Family | Predicted Metabolites |

| O-demethylation | CYP2D6 (primary), other CYPs | 1-(2-hydroxy-5-methoxyphenyl)decan-1-one |

| 1-(5-hydroxy-2-methoxyphenyl)decan-1-one | ||

| Alkyl Hydroxylation | CYP450 (various isoforms) | 1-(2,5-dimethoxyphenyl)-10-hydroxydecan-1-one (ω-hydroxylation) |

| 1-(2,5-dimethoxyphenyl)-9-hydroxydecan-1-one (ω-1 hydroxylation) | ||

| Further Oxidation | Alcohol/Aldehyde Dehydrogenases | 10-(2,5-dimethoxyphenyl)-10-oxodecanoic acid |

Identification and Characterization of Phase I and Phase II Metabolites

Following the initial modifications in Phase I, the resulting metabolites of Decanophenone, 2',5'-dimethoxy- are expected to undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. usmlestrike.comfiveable.me The primary Phase II pathways for phenolic and hydroxylated metabolites are glucuronidation and sulfation. nih.govresearchgate.netnih.govkcl.ac.uk

The phenolic metabolites generated from O-demethylation of the dimethoxyphenyl ring provide ideal substrates for conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, while sulfotransferases (SULTs) catalyze the addition of a sulfate (B86663) group to the newly exposed hydroxyl groups. nih.govnih.gov These conjugation reactions result in the formation of highly polar glucuronide and sulfate conjugates.

Similarly, the hydroxylated metabolites formed from the oxidation of the decanoyl chain can also be conjugated with glucuronic acid or sulfate, although this may occur to a lesser extent compared to the phenolic hydroxyl groups.

The identification and characterization of these metabolites are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). These methods allow for the separation and structural elucidation of the various metabolites present in biological samples.

Based on the known metabolic pathways of analogous compounds, the following Phase I and Phase II metabolites of Decanophenone, 2',5'-dimethoxy- can be predicted:

Table 2: Predicted Phase I and Phase II Metabolites of Decanophenone, 2',5'-dimethoxy-

| Phase | Metabolite Class | Specific Predicted Metabolites |

| Phase I | O-demethylated Metabolites | 1-(2-hydroxy-5-methoxyphenyl)decan-1-one |

| 1-(5-hydroxy-2-methoxyphenyl)decan-1-one | ||

| Hydroxylated Metabolites | 1-(2,5-dimethoxyphenyl)-10-hydroxydecan-1-one | |

| 1-(2,5-dimethoxyphenyl)-9-hydroxydecan-1-one | ||

| Oxidized Metabolites | 10-(2,5-dimethoxyphenyl)-10-oxodecanoic acid | |

| Phase II | Glucuronide Conjugates | 1-(2-O-glucuronyl-5-methoxyphenyl)decan-1-one |

| 1-(5-O-glucuronyl-2-methoxyphenyl)decan-1-one | ||

| 1-(2,5-dimethoxyphenyl)-10-O-glucuronyl-decan-1-one | ||

| Sulfate Conjugates | 1-(2-O-sulfate-5-methoxyphenyl)decan-1-one | |

| 1-(5-O-sulfate-2-methoxyphenyl)decan-1-one | ||

| 1-(2,5-dimethoxyphenyl)-10-O-sulfate-decan-1-one |

Structure Activity Relationship Sar and Computational Studies of Decanophenone, 2 ,5 Dimethoxy Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For compounds like Decanophenone (B1668281), 2',5'-dimethoxy-, the key structural components that can be modulated to influence efficacy are the aromatic ring and the alkyl chain.

Influence of Substituent Nature and Position on Aromatic Ring

The substitution pattern on the aromatic ring plays a pivotal role in determining the pharmacological profile of a compound. In the case of Decanophenone, 2',5'-dimethoxy-, the presence of two methoxy (B1213986) groups at the 2' and 5' positions is a critical feature. Studies on related compounds, such as dimethoxy-substituted chalcones, have shed light on the importance of the number and position of methoxy groups. researchgate.net

For instance, research on 2,5-dimethoxyphenethylamines has demonstrated that substitutions at the 4-position of the 2,5-dimethoxyphenyl ring can lead to potent and selective agonists for serotonin (B10506) receptors. nih.gov This suggests that the 2',5'-dimethoxy substitution pattern in Decanophenone, 2',5'-dimethoxy- may confer specific interactions with biological targets. Furthermore, the electronic properties of substituents on the aromatic ring can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's polarity and its ability to form hydrogen bonds, thereby influencing its binding affinity to target proteins.

In a broader context, studies on various substituted aromatic compounds have consistently shown that the nature and position of substituents are key determinants of biological activity. For example, in a series of 1,4-dihydropyridines, substitutions on the phenyl ring were found to be crucial for their antitubercular activity. nih.gov

Role of Alkyl Chain Modifications

The alkyl chain, in this case, a decanoyl group, is another crucial determinant of the biological activity of Decanophenone, 2',5'-dimethoxy-. The length and lipophilicity of the alkyl chain can significantly affect a molecule's pharmacokinetic and pharmacodynamic properties. Generally, increasing the alkyl chain length enhances the lipophilicity of a compound, which can improve its ability to cross cell membranes. However, this relationship is not always linear.

A phenomenon known as the "cut-off effect" has been observed in various classes of compounds, where an increase in alkyl chain length initially leads to increased biological activity up to a certain point, after which further elongation results in a decrease in efficacy. researchgate.net This is often attributed to reduced water solubility and increased aggregation at longer chain lengths, which can hinder the molecule's ability to reach its target. researchgate.net For instance, in a study on cannabimimetic indoles, optimal binding to cannabinoid receptors was observed with a five-carbon side chain, while a seven-carbon chain led to a dramatic decrease in binding. nih.gov Similarly, the antimicrobial activity of certain ionic liquids was found to increase with the length of the alkyl chain of the fatty acid anion. researchgate.net

The decanoyl chain in Decanophenone, 2',5'-dimethoxy- suggests a significant degree of lipophilicity, which could be a key factor in its potential biological activities. Modifications to this chain, such as shortening, lengthening, or introducing branching or unsaturation, would likely have a profound impact on its biological profile.

| Compound Class | Alkyl Chain Modification | Effect on Biological Activity | Reference |

| Lipophenols | Increasing chain length | Parabolic effect on antioxidant activity (cut-off effect) | researchgate.net |

| Cannabimimetic indoles | Optimal binding with a 5-carbon chain | Longer chains (heptyl) decrease binding affinity | nih.gov |

| Ionic Liquids | Increasing chain length | Increased antimicrobial activity | researchgate.net |

| n-Alkanols and 1-alkyl-2-pyrrolidones | Equal alkyl chain length | Similar enhancer potencies for skin permeation | nih.gov |

Molecular Modeling and Docking Studies for Target Prediction

In the absence of direct experimental data, molecular modeling and docking studies serve as powerful tools to predict the potential biological targets of Decanophenone, 2',5'-dimethoxy-. These computational techniques allow for the visualization of how the molecule might interact with the active sites of various proteins.

The process typically involves creating a three-dimensional model of the compound and then "docking" it into the binding sites of known biological targets. The docking software calculates the binding affinity and identifies the most favorable binding poses, providing insights into the potential mechanism of action. For example, molecular docking studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones suggested their potential to bind to the main protease of SARS-CoV-2. nih.gov

For Decanophenone, 2',5'-dimethoxy-, docking studies could be performed against a panel of targets known to be modulated by long-chain alkylphenones or compounds with a dimethoxy-phenyl moiety. This could include enzymes, receptors, and ion channels involved in various disease pathways. The results of these studies can guide further experimental investigations to validate the predicted targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective analogues. nih.gov

In the context of Decanophenone, 2',5'-dimethoxy-, a QSAR study would involve synthesizing a series of derivatives with variations in both the aromatic ring substituents and the alkyl chain. The biological activity of these compounds would then be determined experimentally. Various physicochemical, electronic, and steric descriptors would be calculated for each molecule, and statistical methods would be used to develop a QSAR model.

Advanced Analytical and Spectroscopic Characterization Methods for Decanophenone, 2 ,5 Dimethoxy

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Decanophenone (B1668281), 2',5'-dimethoxy- from reaction mixtures or impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful tool for the analysis of non-volatile or thermally labile compounds like Decanophenone, 2',5'-dimethoxy-. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters that are optimized during method development include the choice of stationary phase, mobile phase composition, flow rate, and detector settings.

For the separation of aromatic ketones such as Decanophenone, 2',5'-dimethoxy-, reversed-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of such compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities.

Detection is typically carried out using a UV-Vis detector, as the aromatic rings and the carbonyl group in Decanophenone, 2',5'-dimethoxy- provide strong chromophores. The wavelength of detection is selected based on the compound's UV-Vis spectrum to maximize sensitivity. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample can then be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. High-throughput screening of reaction products for enantiomeric excess often relies on HPLC for its accuracy, though it can be time-consuming for large sample numbers. nih.gov

| Parameter | Typical Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient Elution) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm or maximum absorbance wavelength) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another invaluable technique for the analysis of Decanophenone, 2',5'-dimethoxy-, provided the compound is sufficiently volatile and thermally stable. nih.gov GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

In a typical GC-MS analysis of Decanophenone, 2',5'-dimethoxy-, a non-polar or semi-polar capillary column, such as one coated with a 5% phenyl polysiloxane, is used. nih.gov The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, usually helium. nih.gov The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. nih.gov

The mass spectrometer detector ionizes the eluted compounds, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for the compound, which acts as a "molecular fingerprint" and allows for its definitive identification by comparison with spectral libraries. rsc.org The total ion chromatogram (TIC) provides information on the retention time and relative abundance of the compound. GC-MS is not only used for identification but also for assessing purity and quantifying the compound, often in complex matrices. rsc.org

| Parameter | Typical Condition |

| Column | Non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C at 10°C/min) |

| Detector | Mass Spectrometer (Electron Ionization) |

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Decanophenone, 2',5'-dimethoxy- and elucidating its detailed stereochemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Decanophenone, 2',5'-dimethoxy-, both ¹H and ¹³C NMR spectroscopy are crucial.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The chemical shifts of the aromatic protons can confirm the substitution pattern on the phenyl ring. The signals from the methoxy (B1213986) groups and the aliphatic protons of the decanoyl chain will also appear in distinct regions of the spectrum, and their integration values will correspond to the number of protons. Spin-spin coupling patterns between adjacent protons can further help in assigning the structure. The analysis of psychedelic 2,5-dimethoxy-phenylethylamine-based designer drugs via benchtop ¹H NMR spectroscopy has demonstrated its utility in identifying related structures. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Decanophenone, 2',5'-dimethoxy- will give a distinct signal, and the chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure. For stereochemical analysis, chiral shift reagents or the formation of diastereomeric derivatives can be employed in NMR to distinguish between enantiomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of Decanophenone, 2',5'-dimethoxy-, which in turn allows for the determination of its elemental composition. masonaco.orgnih.gov Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with very high accuracy (typically to within a few parts per million). masonaco.orgnih.gov

This high mass accuracy makes it possible to distinguish between compounds that may have the same nominal mass but different elemental formulas. masonaco.org For Decanophenone, 2',5'-dimethoxy-, HRMS would be used to confirm the expected molecular formula of C₁₈H₂₈O₃ by matching the experimentally measured mass with the calculated theoretical mass. The high resolution also aids in the confident identification of the compound, especially in complex mixtures or when reference standards are unavailable. masonaco.org The fragmentation patterns observed in HRMS can also provide valuable structural information. nih.govresearchgate.net

Chiroptical Methods for Enantiomeric Excess Determination

Since Decanophenone, 2',5'-dimethoxy- possesses a chiral center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net Enantiomers will produce mirror-image CD spectra. The shape and sign of the CD spectrum can be used to determine the absolute configuration of the enantiomers, often by comparison with theoretical calculations or with structurally related compounds of known configuration. For quantitative analysis, the magnitude of the CD signal at a specific wavelength is proportional to the enantiomeric excess of the sample. Combining HPLC with a CD detector (HPLC-CD) can be a particularly effective method for determining enantiomeric excess. nih.gov

Another approach involves the use of chiral derivatizing agents to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. The relative peak areas of the diastereomers directly correspond to the enantiomeric ratio of the original sample.

Research Applications and Future Perspectives for Decanophenone, 2 ,5 Dimethoxy in Chemical Science

Role in Advanced Materials Development and Functional Polymers

The incorporation of long alkyl chains and aromatic ketones into polymer structures can significantly influence their properties. The decanoyl chain of Decanophenone (B1668281), 2',5'-dimethoxy- could impart flexibility and hydrophobicity to a polymer backbone, acting as an internal plasticizer. Such modifications are crucial in the development of functional polymers with tailored mechanical and thermal properties.

Acetophenone derivatives, a class to which Decanophenone, 2',5'-dimethoxy- belongs, are recognized for their potential in materials science. ontosight.aiontosight.ai The aromatic ketone moiety can serve as a site for further chemical modifications, allowing for the grafting of other functional groups or for cross-linking reactions. This versatility makes such compounds valuable building blocks for creating novel polymers and coatings. ontosight.ai The dimethoxy substitution on the phenyl ring can further modulate the electronic properties and reactivity of the ketone, potentially influencing the photophysical characteristics of resulting materials.

Table 1: Potential Contributions of Structural Moieties to Polymer Properties

| Structural Moiety | Potential Effect on Polymer Properties |

| Decanoyl Chain | Increased flexibility, hydrophobicity, and processability. |

| Phenyl Ring | Enhanced thermal stability and mechanical strength. |

| Ketone Group | Site for cross-linking and further functionalization. |

| Dimethoxy Groups | Modification of electronic properties and reactivity. |

Potential in Agrochemical Research and Crop Protection

Acetophenone and its derivatives have been investigated for their biological activities, including applications in agriculture. nih.gov These compounds can exhibit insect-repellent or pesticidal properties, making them candidates for the development of new crop protection agents. ontosight.ainih.gov The specific substitution pattern of Decanophenone, 2',5'-dimethoxy- could influence its biological efficacy and spectrum of activity.

The development of novel agrochemicals often involves the synthesis and screening of diverse chemical libraries. Acetophenone derivatives are considered useful intermediates in the synthesis of more complex molecules with potential as fungicides or herbicides. google.com The lipophilic nature of the decanoyl chain in Decanophenone, 2',5'-dimethoxy- might enhance its ability to penetrate the waxy outer layers of plants or insects, a desirable trait for many agrochemical applications.

Design of Chemical Probes and Tool Compounds for Biological Research

While direct biological applications of Decanophenone, 2',5'-dimethoxy- have not been reported, its structural components are found in molecules with known biological relevance. For instance, dimethoxy-substituted aromatic rings are present in various natural products and pharmacologically active compounds.

The long alkyl chain and the aromatic ketone functionality could be exploited in the design of chemical probes. The alkyl chain could facilitate interaction with lipid membranes or hydrophobic pockets of proteins. The ketone group, on the other hand, could serve as a reactive handle for attaching reporter tags, such as fluorophores or biotin, enabling the study of biological processes.

Theoretical Frameworks and Predictive Models for Novel Derivatives

The development of new molecules with specific functions can be accelerated through the use of theoretical frameworks and predictive modeling. For a compound like Decanophenone, 2',5'-dimethoxy-, where empirical data is scarce, computational methods can provide valuable insights into its potential properties and reactivity.

By applying principles of medicinal chemistry and materials science, it is possible to design novel derivatives of Decanophenone, 2',5'-dimethoxy- with enhanced activities. For example, modifications to the length of the alkyl chain, the position of the methoxy (B1213986) groups, or the introduction of other substituents on the aromatic ring could be systematically explored in silico to predict their impact on properties relevant to materials science or agrochemistry. Such theoretical studies can guide synthetic efforts towards the most promising candidates, saving time and resources.

Q & A

Q. What are the standard synthetic routes for preparing 2',5'-dimethoxydecanophenone, and how do solvent choices influence product formation?

- Methodology :

- A common approach involves condensation reactions between substituted acetophenones and aldehydes. For example, 4-bromo acetophenone reacts with 3,4-dimethoxybenzaldehyde (vetraldehyde) in the presence of bases like piperidine or NaOH to form intermediates, which are further functionalized .

- Solvent selection (e.g., methanol vs. ethanol) critically impacts reaction pathways. For instance, lone pairs from hydroxyl groups in methanol/ethanol stabilize intermediates, directing synthesis toward alkoxypyridine derivatives rather than cyanopyrans .

- Advanced coupling methods like Suzuki-Miyaura reactions are also viable for constructing dimethoxy-substituted aromatic systems. For example, 2',5'-dimethoxyterphenyl derivatives are synthesized using palladium catalysts and trifluoromethyl-substituted bromobenzenes .

Q. Which analytical techniques are most effective for characterizing 2',5'-dimethoxydecanophenone and its derivatives?

- Methodology :

- MEKC (Micellar Electrokinetic Chromatography) : Used to determine retention factors () for decanophenone derivatives. Equation 3.1.36 (retention factor calculation) is applied to assess chromatographic behavior under optimized buffer conditions .

- Spectral Analysis : H NMR and C NMR are essential for confirming substitution patterns (e.g., δ 7.9–6.8 ppm for aromatic protons) and methoxy group placement. Elemental analysis validates purity .

- X-ray Crystallography : Resolves crystal structures of complex derivatives, such as dimethoxy-coordinated metal complexes (e.g., Cu-Sm systems), providing bond-length and coordination geometry data .

Q. What safety protocols are recommended for handling 2',5'-dimethoxydecanophenone in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) at room temperature. Monitor for moisture to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand), avoid dust generation, and dispose of waste per hazardous chemical guidelines .

Advanced Research Questions

Q. How do 2',5'-dimethoxy substituents influence biological activity in medicinal chemistry applications?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- In Type II oxadiazoline analogs, 2',5'-dimethoxy substitution on the B-ring reduces potency (IC = 55.0 µM) due to poor binding pocket interactions. In contrast, 3',5'-dimethoxy substitution enhances activity (IC = 5.9 µM) by optimizing hydrophobic and hydrogen-bonding interactions .

- Comparative SAR analysis using IC values and molecular docking identifies optimal substitution patterns for target engagement (e.g., enzyme inhibition).

Q. What strategies mitigate challenges in deprotecting methoxy groups during synthesis?

- Methodology :

- Protective Group Chemistry : Use 3,4-dimethoxybenzyl (DMB) groups, which are cleaved under milder conditions (e.g., DDQ oxidation) compared to benzyl groups. This minimizes side reactions in acid-sensitive compounds .

- Deprotection Optimization : For dimethoxy derivatives, employ silyl ether intermediates to stabilize phenolic intermediates during stepwise deprotection. For example, silylation prevents unwanted byproducts in CBD synthesis .

Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing dimethoxy-substituted terphenyl systems?

- Methodology :

- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands like BINAP to enhance coupling efficiency. For fluorinated systems, trifluoromethyl-substituted bromobenzenes yield >90% product .

- Reaction Conditions : Optimize temperature (80–100°C), solvent (toluene/DMF), and base (KCO) to balance reactivity and steric hindrance in dimethoxy-substituted substrates.

- Post-Reaction Analysis : Validate success via GC-MS, F NMR (for fluorinated analogs), and FT-IR to confirm functional group integrity .

Q. What computational or experimental methods resolve contradictions in reaction mechanisms for dimethoxy-substituted intermediates?

- Methodology :

- Mechanistic Probes : Isotopic labeling (e.g., O in methoxy groups) tracks oxygen migration during alkaline degradation, as seen in flavanone glycoside studies .

- DFT Calculations : Model transition states to explain unexpected products (e.g., alkoxypyridines vs. cyanopyrans). Solvent polarity and hydrogen-bonding effects are key variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.